molecular formula C10H14N2O2S B6539815 N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060305-35-2

N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539815
CAS No.: 1060305-35-2
M. Wt: 226.30 g/mol
InChI Key: FGTCYCGOTSBVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a thioamide derivative characterized by a central ethanediamide backbone substituted with a propyl group and a thiophen-3-ylmethyl moiety. Its structure combines the electron-rich thiophene ring with the hydrogen-bonding capability of the thioamide group, making it a candidate for applications in medicinal chemistry and materials science. The compound is typically synthesized via thioacylating agents or advanced methods like ynamide-mediated reactions, which offer improved efficiency and selectivity compared to traditional approaches .

Properties

IUPAC Name

N-propyl-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCYCGOTSBVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds. One common method is the condensation reaction, where thiophene-3-carboxaldehyde reacts with N-propyl ethylenediamine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s potential biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide and analogous compounds:

Compound Name Key Substituents Synthesis Method Key Properties/Applications References
This compound Propyl, thiophen-3-ylmethyl Ynamide-mediated thioamidation High solubility in polar solvents; potential protease inhibition
Thioacyl-N-phthalimides Phthalimide core, variable R groups Thiobenzimidazolone derivatives Classical thioacylating agents; used in peptide synthesis
3-Chloro-N-phenyl-phthalimide Phenyl, chloro substituent Halogenation of phthalimides Monomer for polyimide polymers
Primary thioamidides Primary amine-linked thioamide Lawesson’s reagent Intermediate in thiopeptide synthesis
Key Findings:
  • Thiophene vs. Aromatic Substituents : The thiophen-3-yl group in the target compound enhances electron density and π-stacking capability compared to phenyl or chlorophenyl groups in phthalimides . This may improve binding affinity in biological systems.
  • Synthetic Efficiency : Ynamide-mediated synthesis (used for the target compound) achieves higher yields (>85%) under mild conditions compared to traditional methods like Lawesson’s reagent (60–70% yield, harsh conditions) vs. .
  • Application Divergence : Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target compound’s thioamide functionality suggests utility in drug design, particularly as protease inhibitors or kinase modulators .

Reactivity and Stability

  • Thioamide vs. Amide : The thioamide group in the target compound exhibits reduced hydrogen-bonding strength compared to amides but higher resistance to enzymatic degradation, a critical advantage in peptide-based therapeutics .
  • Thiophene Stability : The thiophene ring is less prone to oxidative degradation than phenyl groups in phthalimides, enhancing the compound’s shelf life .

Pharmacological and Industrial Relevance

  • Biological Activity : The thiophen-3-ylmethyl group may confer selectivity for sulfur-metabolizing enzymes, distinguishing it from phthalimide-based compounds (used in polymers) .
  • Scalability : Ynamide methods enable gram-scale synthesis of the target compound, whereas older thioacylating agents (e.g., thiobenzimidazolones) require stoichiometric reagents and longer reaction times vs. .

Biological Activity

N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of the propyl group enhances its solubility, potentially influencing its bioavailability and interaction with cellular components. The compound can be synthesized through multi-step organic reactions, which may involve various reagents and conditions that affect its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring can modulate the activity of these targets, leading to various biochemical effects. However, detailed studies on the exact pathways are still limited.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development aimed at treating infections.
  • Anti-inflammatory Properties : The compound is being explored for its potential anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
Thiophene-2-carboxamideThiophene ring without propyl groupLimited data on biological activity
N-methyl-N'-[(thiophen-3-yl)methyl]ethanediamideMethyl instead of propyl groupPotentially lower solubility
N-propyl-N'-[(thiophen-2-yl)methyl]ethanediamideDifferent thiophene substitutionVaries based on substitution pattern

The presence of the propyl group in this compound may enhance its solubility and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Testing : A study evaluated several thiophene derivatives and their antimicrobial activity, indicating that structural modifications significantly influence efficacy. This compound's unique structure may enhance its antimicrobial potential compared to simpler thiophene derivatives .
  • Inhibition of Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosystem II electron transport in chloroplasts, suggesting that structural elements like the thiophene ring could play a role in such mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.